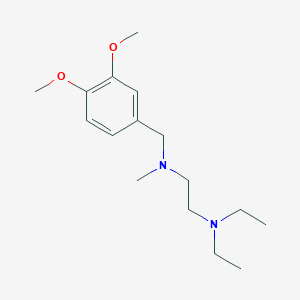
4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol, also known as HPT, is a heterocyclic compound that has been studied for its potential applications in various fields of science. This compound consists of a triazole ring that is attached to a hydroxyphenyl group and a mercapto group. The unique structure of HPT makes it a promising candidate for use in scientific research, particularly in the areas of chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol is not fully understood, but it is believed to be due to its antioxidant properties. 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to cell damage and inflammation. 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to cell damage and inflammation. 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been shown to have anti-cancer properties, which make it a promising candidate for use in the treatment of various types of cancer.
実験室実験の利点と制限
One advantage of using 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol in lab experiments is its stability, which allows for accurate and reproducible results. 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol, including:
1. Further studies on the mechanism of action of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol, which can help to elucidate its potential applications in various fields of science.
2. Studies on the potential use of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol in the development of new drugs, particularly in the areas of cancer and inflammation.
3. Studies on the potential toxicity of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol, which can help to determine its safety for use in various applications.
4. Studies on the potential use of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol as a ligand in coordination chemistry, which can help to expand its potential applications in chemistry.
5. Studies on the potential use of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol in the development of new materials, particularly in the areas of catalysis and sensing.
In conclusion, 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol is a promising compound that has been studied for its potential applications in various fields of science. Its unique structure and properties make it a promising candidate for use in the development of new drugs, materials, and technologies. Further research on 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol is needed to fully understand its potential applications and limitations.
合成法
The synthesis of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol can be achieved through various methods, including the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with sodium hydroxide. Another method involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by the addition of sodium hydroxide and hydrogen peroxide. These methods have been optimized to produce high yields of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol with minimal impurities.
科学的研究の応用
4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been extensively studied for its potential applications in various fields of science. In chemistry, 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been used as a ligand in coordination chemistry, where it has been shown to form stable complexes with various metal ions. In biochemistry, 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been studied for its antioxidant properties, which make it a potential candidate for use in the development of new drugs. In pharmacology, 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for use in the treatment of various diseases.
特性
IUPAC Name |
4-(2-hydroxyphenyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c12-6-4-2-1-3-5(6)11-7(13)9-10-8(11)14/h1-4,12H,(H,9,13)(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATUWIVMZMAPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)NNC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5758330.png)


![N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5758375.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5758381.png)




![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5758414.png)
![2-(2-fluorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758426.png)

